
2-Methoxyethyl 2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 2-butenoate is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is also known as 2-Butenoic acid 2-methoxyethyl ester. This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid. It has a predicted boiling point of 178.1°C and a density of 0.977 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 2-butenoate can be synthesized through the esterification reaction between 2-butenoic acid and 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: 2-Butenoic acid
Reduction: 2-Methoxyethyl alcohol
Substitution: Various substituted esters and amides
Scientific Research Applications
2-Methoxyethyl 2-butenoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-butenoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and receptors are key factors in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-butenoate
- Ethyl 2-butenoate
- Propyl 2-butenoate
Comparison
2-Methoxyethyl 2-butenoate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties compared to other similar esters.
Properties
CAS No. |
59609-46-0 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methoxyethyl but-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(8)10-6-5-9-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
LLVLGFMFODDBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


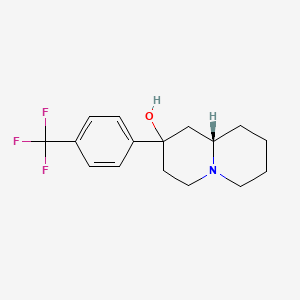
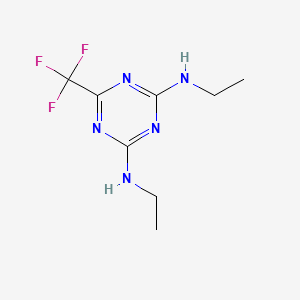

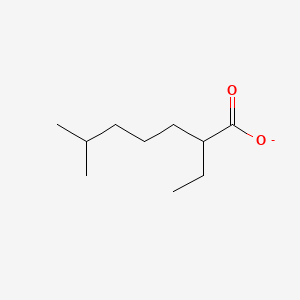
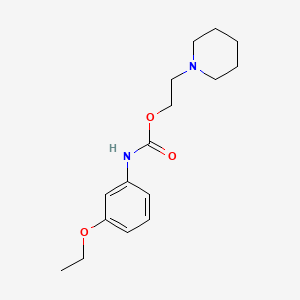







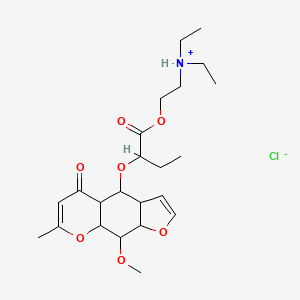
![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
